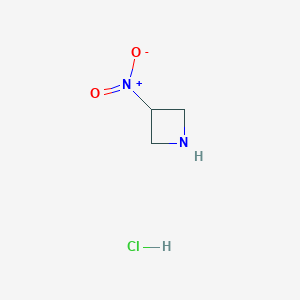
1-(Carboxymethyl)pyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Carboxymethyl)pyridin-1-ium iodide is an organic compound with the molecular formula C7H8INO2. It is a pyridinium salt, characterized by the presence of a carboxymethyl group attached to the nitrogen atom of the pyridine ring.
Métodos De Preparación
The synthesis of 1-(Carboxymethyl)pyridin-1-ium iodide typically involves the reaction of pyridine with iodomethane in the presence of a base, followed by the addition of chloroacetic acid. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile. The product is then purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
1-(Carboxymethyl)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridinium N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the pyridinium salt to the corresponding pyridine derivative. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can occur at the carboxymethyl group, leading to the formation of esters, amides, or other derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with alcohols can yield esters, while the reaction with amines can produce amides .
Aplicaciones Científicas De Investigación
1-(Carboxymethyl)pyridin-1-ium iodide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium-based ionic liquids and catalysts.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 1-(Carboxymethyl)pyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The carboxymethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The pyridinium ring can also participate in π-π stacking interactions, further enhancing its binding affinity .
Comparación Con Compuestos Similares
Similar compounds to 1-(Carboxymethyl)pyridin-1-ium iodide include other pyridinium salts such as 2-chloro-1-methylpyridinium iodide and 1-methylpyridinium iodide. These compounds share structural similarities but differ in their functional groups and reactivity. For example, 2-chloro-1-methylpyridinium iodide is commonly used as a dehydrating agent in organic synthesis, while 1-methylpyridinium iodide is used in the preparation of pyridinium-based ionic liquids .
This compound stands out due to its unique carboxymethyl group, which imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
2-pyridin-1-ium-1-ylacetic acid;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.HI/c9-7(10)6-8-4-2-1-3-5-8;/h1-5H,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIASUSGIPZOBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)O.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B2453321.png)
![Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2453323.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2453326.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(2,3-dihydroindol-1-ylmethyl)piperidin-1-yl]acetamide](/img/structure/B2453330.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2453332.png)



![N,1-dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2453337.png)


![N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2453342.png)

